4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and piperazine
Preparation Methods
The synthesis of 4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:
Formation of Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or by using sulfur-containing reagents.
Formation of Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis or by cyclization of appropriate precursors.
Coupling Reactions: The thiophene and pyridine rings are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anti-cancer effects . The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be compared with similar compounds such as:
Thiophene Derivatives: Compounds like 5-methylthiophene-2-sulfonamide share the thiophene ring but differ in their functional groups and overall structure.
Pyridine Derivatives: Compounds like 2-(trifluoromethyl)pyridine have similar pyridine rings but lack the piperazine and sulfonyl groups.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine share the piperazine ring but differ in their substitution patterns.
The uniqueness of this compound lies in its combination of these heterocyclic structures, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c1-10-2-3-14(25-10)26(23,24)20-6-7-21(13(22)9-20)11-4-5-19-12(8-11)15(16,17)18/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKEFDMRGUXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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